Critical Metal-Binding Pharmacophore for MBL Inhibition
Structure-activity relationship (SAR) studies systematically replaced 1H-imidazole-2-carboxylic acid with structurally similar metal-binding pharmacophores including pyridine carboxylic acids, pyrazine carboxylic acids, pyrimidine carboxylic acids, imidazole-4-carboxylic acid, pyrrole carboxylic acids, and pyrazole carboxylic acids. All tested alternatives except thiazole-4-carboxylic acid resulted in decreased MBL inhibition [1]. Further optimization produced compound 28, which demonstrated IC50 values of 0.018 µM for both VIM-2 and VIM-5 MBLs [1].
| Evidence Dimension | MBL inhibitory activity (VIM-2/VIM-5) |
|---|---|
| Target Compound Data | Compound 28 (1H-imidazole-2-carboxylic acid derivative): IC50 = 0.018 µM for VIM-2 and VIM-5 |
| Comparator Or Baseline | Pyridine-, pyrazine-, pyrimidine-, imidazole-4-, pyrrole-, and pyrazole-carboxylic acid derivatives: decreased inhibition |
| Quantified Difference | Derivatives with alternative MBPs showed decreased MBL inhibition except thiazole-4-carboxylic acid; compound 28 achieved nanomolar IC50 (0.018 µM) |
| Conditions | Enzymatic inhibition assay against VIM-2 and VIM-5 metallo-β-lactamases |
Why This Matters
The 2-carboxyl imidazole scaffold is non-substitutable for maintaining potent MBL inhibition, making this compound essential for research programs targeting metallo-β-lactamase-mediated antibiotic resistance.
- [1] Li R, et al. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorg Med Chem. 2022;68:113965. DOI: 10.1016/j.bmc.2022.113965. PMID: 36084491. View Source
